molecular formula C10H11FN2O3 B1301880 4-(4-Fluoro-2-nitrophenyl)morpholine CAS No. 238418-75-2

4-(4-Fluoro-2-nitrophenyl)morpholine

Cat. No. B1301880
CAS RN: 238418-75-2
M. Wt: 226.2 g/mol
InChI Key: XEVFYVWDTJTEHQ-UHFFFAOYSA-N
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Description

4-(4-Fluoro-2-nitrophenyl)morpholine is a chemical compound with the molecular formula C10H11FN2O3 . It has a molecular weight of 226.21 . It is a solid substance at ambient temperature .


Synthesis Analysis

The synthesis of 4-(4-Fluoro-2-nitrophenyl)morpholine has been explored in microfluidic devices . It is a key intermediate in the synthesis of Linezolid, a highly effective pharmaceutical used against a wide class of Gram-positive pathogens .


Molecular Structure Analysis

The InChI code for 4-(4-Fluoro-2-nitrophenyl)morpholine is 1S/C10H11FN2O3/c11-8-1-2-9(10(7-8)13(14)15)12-3-5-16-6-4-12/h1-2,7H,3-6H2 . This code provides a specific description of the molecule’s structure.


Chemical Reactions Analysis

4-(4-Fluoro-2-nitrophenyl)morpholine is a reactant in the synthesis of 5-substituted oxazolidinone derivatives, which have high antimicrobial activity .


Physical And Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm3, a boiling point of 374.3±42.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . It also has an enthalpy of vaporization of 62.2±3.0 kJ/mol and a flash point of 180.2±27.9 °C .

Scientific Research Applications

Chemical Synthesis

4-(4-Fluoro-2-nitrophenyl)morpholine is used as a chemical intermediate in the synthesis of various compounds . Its unique structure allows it to participate in a variety of chemical reactions, making it a versatile tool in the field of synthetic chemistry .

Pharmaceutical Applications

This compound is a key intermediate in the synthesis of Linezolid, a highly effective active pharmaceutical used against a wide class of Gram-positive pathogens . Its ability to be transformed into a potent pharmaceutical agent demonstrates its importance in drug development .

Microfluidic Devices

The continuous production of 4-(4-Fluoro-2-nitrophenyl)morpholine has been explored in microfluidic devices . This highlights its potential in the field of microscale chemistry, where precise control over reaction conditions is crucial .

Oxadiazole Derivatives

It has been used in the synthesis of 1,3,4-oxadiazole derivatives . These compounds have a wide range of applications, including as pharmaceuticals, agrochemicals, and materials for organic electronics .

Nitro Group Reduction

The nitro group in 4-(4-Fluoro-2-nitrophenyl)morpholine can be selectively reduced, allowing for the synthesis of amines . This is a key transformation in organic chemistry, with amines being crucial components of many biologically active compounds .

Fluorine Chemistry

The presence of a fluorine atom in this compound makes it useful in the field of fluorine chemistry . Fluorinated compounds have unique properties and are used in a variety of applications, from pharmaceuticals to materials science .

Safety And Hazards

4-(4-Fluoro-2-nitrophenyl)morpholine is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes .

properties

IUPAC Name

4-(4-fluoro-2-nitrophenyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN2O3/c11-8-1-2-9(10(7-8)13(14)15)12-3-5-16-6-4-12/h1-2,7H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEVFYVWDTJTEHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80372055
Record name 4-(4-fluoro-2-nitrophenyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80372055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Fluoro-2-nitrophenyl)morpholine

CAS RN

238418-75-2
Record name 4-(4-fluoro-2-nitrophenyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80372055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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